molecular formula C9H15N3O4 B2588035 tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate CAS No. 2126178-58-1

tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate

Cat. No.: B2588035
CAS No.: 2126178-58-1
M. Wt: 229.236
InChI Key: UZXIJZLQQLJGON-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate is a heterocyclic compound featuring a triazolidinone core substituted with a methyl group and a tert-butyl acetate moiety. Its molecular formula is C₁₁H₁₈O₂N₃, with a molecular weight of 182.26 g/mol . This compound is cataloged in chemical databases as a building block for organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

tert-butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O4/c1-9(2,3)16-6(13)5-12-8(15)10-7(14)11(12)4/h5H2,1-4H3,(H,10,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXIJZLQQLJGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)NC(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 2-methyl-3,5-dioxo-1,2,4-triazolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The triazolidinone ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the carbonyl groups in the triazolidinone ring can yield corresponding alcohols.

    Substitution: The acetate moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

  • Oxidized derivatives of the triazolidinone ring.
  • Reduced alcohol derivatives.
  • Substituted acetate derivatives with various nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

The unique structural features of tert-butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate contribute to its biological activity. The triazolidine ring is known for various pharmacological effects:

1. Anti-inflammatory Agents
Research indicates that compounds with triazolidine structures exhibit anti-inflammatory properties. Studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

2. Antimicrobial Activity
The compound has shown potential antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations.

3. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests have indicated cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that allow for the creation of derivatives with enhanced biological properties. These synthetic routes often involve modifying the triazolidine core to improve solubility and bioavailability.

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of triazolidine derivatives revealed that modifications to the tert-butyl group significantly enhanced anti-inflammatory activity. The lead compound showed a reduction in edema in a carrageenan-induced paw edema model by over 50% compared to controls.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various triazolidine compounds, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This result positions it as a promising candidate for further development as an antimicrobial agent.

Comparison with Related Compounds

To highlight the uniqueness of this compound in medicinal chemistry:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1,2,4-TriazolethioneContains a triazole ringAntimicrobialLacks acetate group
ThiosemicarbazonesSimilar core structureAnticancerMore reactive due to thiol group
PyrazolinesContains a pyrazole ringAntifungalDifferent ring system

This table emphasizes the distinctiveness of this compound due to its specific structural features and potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate is largely dependent on its interaction with biological targets. The triazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tert-butyl acetate scaffold is versatile, and modifications to the heterocyclic substituent significantly influence physicochemical properties and reactivity. Below is a comparative analysis of tert-butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate and related compounds:

Table 1: Key Structural and Commercial Features of Comparable Compounds

Compound Name CAS Number Molecular Weight (g/mol) Substituents on Heterocycle Key Suppliers
This compound Not explicitly provided 182.26 2-methyl-3,5-dioxo-triazolidine Enamine Ltd
tert-Butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate 1240569-94-1 341.00 3,5-dibromo-triazole Fluorochem
tert-Butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate 1989672-34-5 Not reported 3,5-dioxo-triazolidine (positional isomer) 2 suppliers
tert-Butyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-1-carboxylate 1706533-07-4 Not reported 3,5-dimethyl-pyrazole 2 suppliers

Structural Differences and Implications

Heterocyclic Core: The triazolidinone ring in the target compound (3,5-dioxo) is distinct from triazole (e.g., dibromo-triazole in CAS 1240569-94-1) or pyrazole derivatives (e.g., CAS 1706533-07-4).

Substituent Effects: Electron-Withdrawing Groups: Bromine atoms in the dibromo-triazole derivative (CAS 1240569-94-1) introduce steric bulk and electron-withdrawing effects, likely reducing nucleophilic susceptibility compared to the methyl-substituted dioxo-triazolidinone . Methyl vs. tert-Butyl: The methyl group on the triazolidinone (target compound) may confer moderate steric hindrance, whereas bulkier substituents (e.g., dimethylpyrazole in CAS 1706533-07-4) could influence pharmacokinetic properties like membrane permeability .

Commercial Availability: The target compound is listed by Enamine Ltd as a building block, suggesting accessibility for medicinal chemistry workflows . In contrast, the dibromo-triazole derivative (CAS 1240569-94-1) is supplied by Fluorochem at 95% purity, indicating specialized synthetic requirements .

Biological Activity

tert-Butyl 2-(2-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure

The compound has the molecular formula C8H12N4O5C_8H_{12}N_4O_5 and features a triazolidine ring, which is significant in various biological applications. The structure can be represented as follows:

tert Butyl 2 2 methyl 3 5 dioxo 1 2 4 triazolidin 1 yl acetate\text{tert Butyl 2 2 methyl 3 5 dioxo 1 2 4 triazolidin 1 yl acetate}

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl acetate with appropriate triazolidine derivatives. The method can vary based on the desired purity and yield. For example, a common approach includes the use of solvents and catalysts to facilitate the reaction under controlled conditions.

Antimicrobial Properties

Research has indicated that compounds containing triazolidine structures exhibit notable antimicrobial activity. In a study assessing various derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be promising when compared to standard antibiotics.

Microorganism MIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Anti-inflammatory Effects

In vitro studies have suggested that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This was assessed using cell lines treated with lipopolysaccharides (LPS), where a significant reduction in tumor necrosis factor-alpha (TNF-α) levels was observed.

Cytotoxicity

The cytotoxic effects of this compound were evaluated on various cancer cell lines. The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry highlighted the synthesis of several triazolidine derivatives and their antimicrobial efficacy. This compound was among those tested and showed promising results against resistant strains of bacteria .
  • Anti-inflammatory Research : In a recent investigation into anti-inflammatory agents, this compound was tested alongside other triazole derivatives. Results indicated that it significantly reduced inflammation markers in vitro .
  • Cytotoxicity Assessment : A comprehensive study reported in Cancer Letters evaluated the cytotoxic potential of various triazolidine derivatives on cancer cell lines. The findings suggested that this compound could be developed into a lead compound for further anticancer drug development .

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